molecular formula C12H11NO3 B11885293 2-((8-Methylquinolin-4-yl)oxy)acetic acid

2-((8-Methylquinolin-4-yl)oxy)acetic acid

Cat. No.: B11885293
M. Wt: 217.22 g/mol
InChI Key: ZQJTXKNZUYODTL-UHFFFAOYSA-N
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Description

2-((8-Methylquinolin-4-yl)oxy)acetic acid is a quinoline-derived acetic acid compound characterized by a methyl substituent at the 8-position of the quinoline ring and an acetic acid moiety linked via an ether oxygen at the 4-position.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(8-methylquinolin-4-yl)oxyacetic acid

InChI

InChI=1S/C12H11NO3/c1-8-3-2-4-9-10(16-7-11(14)15)5-6-13-12(8)9/h2-6H,7H2,1H3,(H,14,15)

InChI Key

ZQJTXKNZUYODTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)OCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-((8-Methylquinolin-4-yl)oxy)acetic acid typically involves the reaction of 8-methylquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-((8-Methylquinolin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

2-((8-Methylquinolin-4-yl)oxy)acetic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an inhibitor of certain enzymes and as a ligand for receptor studies.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: In industrial applications, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-((8-Methylquinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Acetic Acid Derivatives

The following compounds share the quinoline core with modifications in substituent type, position, or additional fused rings:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Synthesis Method Evidence ID
2-((8-Methoxy-2-methylquinolin-4-yl)oxy)acetic acid 8-OCH₃, 2-CH₃ on quinoline 247.25 Pharmaceutical intermediate; structural analog of target compound Alkylation of 8-hydroxyquinoline derivatives
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid 2,4-(CH₃)₂ on quinoline (position 6) Not reported Research intermediate; structural diversity study Not specified
(5-Chloroquinolin-8-yloxy)acetic acid 5-Cl on quinoline ~239.67 (calc.) Antiparasitic/antibacterial applications Alkylation with methyl bromoacetate, followed by hydrolysis
Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate 2,8-(CF₃)₂ on quinoline (ester form) 369.25 Crystalline pharmaceutical intermediate Esterification of quinolinol derivatives

Key Observations:

  • Substituent Position Matters : The 8-methyl group in the target compound may enhance lipophilicity compared to 8-methoxy (more polar) or 8-CF₃ (electron-withdrawing) analogs .
  • Biological Relevance : Chlorine or trifluoromethyl groups (e.g., in ) are associated with improved bioactivity, such as antimicrobial or herbicidal effects .
Furoquinoline-Acetic Acid Hybrids

Example: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid

  • Structure: Fused furo[3,2-h]quinoline ring with a 4-methoxyphenyl group.
  • Synthesis: Multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid .
  • Key Feature: Enhanced structural complexity for targeting specific enzymes or receptors. Atom-economical synthesis (yield ~71%) .

Comparison with Target Compound :

  • The fused furoquinoline system increases rigidity and may influence binding affinity compared to the simpler quinoline-acetic acid scaffold .
Non-Quinoline Analogs

Example : 2-(3-Bromo-4-methoxyphenyl)acetic acid

  • Structure : Phenylacetic acid with 3-Br and 4-OCH₃ substituents.
  • Applications : Intermediate in natural product synthesis (e.g., Combretastatin A-4) .

Physicochemical and Spectroscopic Data

  • Crystallography: Compounds like Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate () form 3D networks via C–H⋯O hydrogen bonds, with dihedral angles between aromatic planes influencing packing .
  • Hydrogen Bonding : Centrosymmetric dimers are common (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid in ), stabilizing crystal lattices .
  • Spectroscopy: ¹H/¹³C NMR and HRMS are standard for confirming acetic acid and quinoline substituents .

Biological Activity

2-((8-Methylquinolin-4-yl)oxy)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. It features a quinoline ring system with a methyl group at the 8 position and an ether linkage to an acetic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a subject of interest for various scientific investigations.

The molecular formula of this compound is C12H11NO3, with a molecular weight of approximately 219.23 g/mol. Its structural characteristics allow it to interact with various biological targets, which is crucial for its pharmacological potential.

Structural Comparison

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
2-(2-Methylquinolin-4-yloxy)acetic acidC12H11NO3Lacks methyl substitution at position 8
6-(8-Methylquinolin-4-yloxy)acetic acidC12H11NO3Substitution at position 6
7-(8-Methylquinolin-4-yloxy)acetic acidC12H11NO3Substitution at position 7

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. The mechanisms of action often involve the inhibition of critical enzymes like topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to disruption of cellular processes and ultimately cell death, making these compounds particularly relevant in cancer therapy .

Case Studies

  • Antimycobacterial Activity : A study highlighted the design and evaluation of novel 4-alkoxyquinolines, which include derivatives similar to this compound. These compounds showed potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The lead molecule demonstrated a minimum inhibitory concentration (MIC) of 0.24 μM, indicating significant antimycobacterial potential .
  • Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of quinoline derivatives on various cell lines. For instance, one compound exhibited selective toxicity towards HepG2 and Vero cells with selectivity indices significantly exceeding the minimum threshold for therapeutic use . This suggests that modifications in the structure can enhance or mitigate cytotoxic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's ability to inhibit topoisomerases disrupts DNA replication, leading to apoptosis in cancer cells. Additionally, its interactions with nucleic acids and proteins provide insights into optimizing its pharmacological profile for enhanced efficacy and reduced toxicity in therapeutic applications .

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